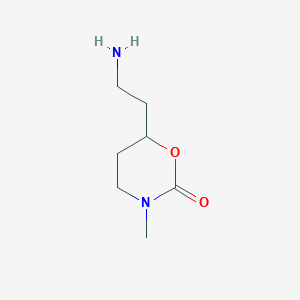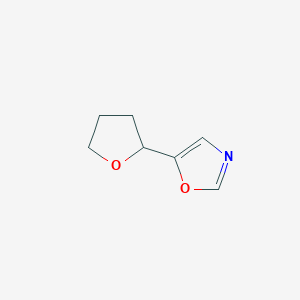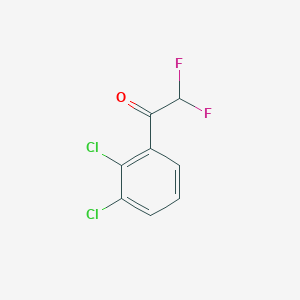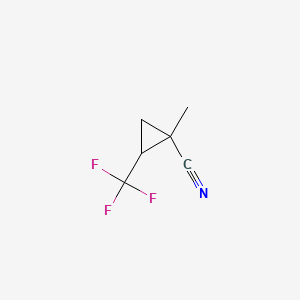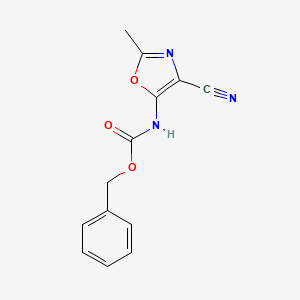
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate is a chemical compound with the molecular formula C12H10N2O3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-cyano-2-methyloxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (4-cyano-2-methylthiazol-5-yl)carbamate: Similar structure but contains a sulfur atom instead of oxygen.
Benzyl (4-cyano-2-methylimidazol-5-yl)carbamate: Contains an imidazole ring instead of oxazole.
Uniqueness
Benzyl (4-cyano-2-methyloxazol-5-yl)carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxygen atom in the oxazole ring can participate in hydrogen bonding and other interactions that are not possible with sulfur or nitrogen atoms in similar compounds.
Eigenschaften
Molekularformel |
C13H11N3O3 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
benzyl N-(4-cyano-2-methyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C13H11N3O3/c1-9-15-11(7-14)12(19-9)16-13(17)18-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
MRCHURMIMSIDOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)NC(=O)OCC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


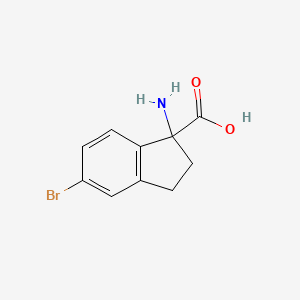

![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)


![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)

